molecular formula C8H14N2O B13468595 1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine

1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine

Cat. No.: B13468595
M. Wt: 154.21 g/mol
InChI Key: RNJXQDNSNSRTMN-UHFFFAOYSA-N
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Description

1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine is an organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group at the 2-position and a methanamine group at the 5-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole derivatives.

Scientific Research Applications

1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the methanamine group can form covalent bonds with nucleophilic sites on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)-2-(methylamino)ethanone: Another heterocyclic compound with a similar structure but different functional groups.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A pyrazole derivative with a tert-butyl group and methanamine functionality.

Uniqueness

1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical properties and reactivity. Its combination of a tert-butyl group and a methanamine group makes it a versatile intermediate for various synthetic applications and a valuable tool in scientific research.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(2-tert-butyl-1,3-oxazol-5-yl)methanamine

InChI

InChI=1S/C8H14N2O/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4,9H2,1-3H3

InChI Key

RNJXQDNSNSRTMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(O1)CN

Origin of Product

United States

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